Desmethylsulfotole
Description
Properties
Molecular Formula |
C13H11F3N2O4S |
|---|---|
Molecular Weight |
348.30 g/mol |
IUPAC Name |
2-methyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H11F3N2O4S/c1-18-12(20)9(6-17-18)11(19)8-4-3-7(13(14,15)16)5-10(8)23(2,21)22/h3-6,17H,1-2H3 |
InChI Key |
DMFNDPSEIXWCLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C |
Origin of Product |
United States |
Biological Activity
Desmethylsulfotole (DMS) is a compound of significant interest due to its biological activity, particularly as an alkylating agent. This article explores the biological effects, mechanisms of action, and relevant case studies associated with DMS.
Overview of this compound
This compound is a metabolite of dimethyl sulfate (DMS), a well-known alkylating agent. Alkylating agents are compounds that can introduce alkyl groups into DNA, leading to mutations and potentially carcinogenic effects. DMS has been shown to induce genetic alterations in various organisms, including mutations and chromosomal aberrations .
DMS primarily acts through the following mechanisms:
- Alkylation of DNA : DMS predominantly targets nitrogen sites in nucleic acids, leading to base-pair substitutions. It can also cause alkylation at oxygen sites, particularly affecting the O6-position of guanine, which is critical for mutagenesis through mispairing .
- Induction of Mutations : DMS has been characterized as a mutagenic agent, with strong specificity for G.C to A.T transitions in some systems. It may also induce frameshift mutations and clastogenic effects, which involve the breaking of chromosomes .
Biological Activity Insights
Table 1: Biological Effects of this compound
| Effect Type | Description |
|---|---|
| Mutagenicity | Induces mutations and chromosomal aberrations in various organisms |
| Clastogenicity | Causes structural chromosomal damage |
| Recombination | Induces recombinogenic effects |
| Cytotoxicity | Can lead to cell death in high concentrations |
Case Study 1: Chemical Burns from Dimethyl Sulfate Exposure
A notable case involved three patients who suffered chemical burns due to DMS exposure in a pharmaceutical setting. Despite wearing protective equipment, they experienced severe respiratory and ocular symptoms after prolonged exposure. Treatments included corticosteroids and inhalation therapies, demonstrating the acute toxic effects of DMS on human tissues .
Case Study 2: Genetic Effects in Laboratory Settings
In laboratory studies, DMS was administered to various cell lines to evaluate its mutagenic potential. Results indicated that DMS exposure led to significant increases in mutation rates, particularly affecting genes involved in cell cycle regulation. These findings highlight the compound's potential role as a carcinogen in laboratory settings .
Pharmacokinetics and Toxicology
The pharmacokinetics of DMS suggest rapid absorption and metabolism, leading to systemic exposure that can affect multiple organ systems. Toxicological studies have shown that DMS can lead to both acute and chronic health effects depending on the level and duration of exposure.
Table 2: Summary of Pharmacokinetic Properties
| Property | Description |
|---|---|
| Absorption | Rapid absorption post-exposure |
| Metabolism | Primarily metabolized by hepatic enzymes |
| Excretion | Excreted via urine as metabolites |
Comparison with Similar Compounds
Key Observations from the Evidence
a. Dimethyl Sulfoxide (DMSO)
- Chemical Identity: CAS No. 67-68-5; EC No. 200-664-2. A polar solvent widely used in industrial and biomedical applications .
- Safety Data: Respiratory protection is unnecessary in well-ventilated areas but required during aerosolization .
b. Disulfoton
- Chemical Identity: An organophosphate insecticide (CAS No. 298-04-4) with systemic toxicity targeting acetylcholinesterase inhibition .
- Toxicokinetics :
- Regulatory Status : Subject to strict environmental and occupational exposure limits due to high toxicity (e.g., EPA regulations in ) .
Critical Gaps in the Evidence
- Desmethylsulfotole: No data on its structure, synthesis, toxicity, or applications were found in the provided documents.
- Comparative Analysis : The evidence lacks references to analogs or metabolites of DMSO or Disulfoton that could align with "this compound."
Possible Explanations for the Discrepancy
- Terminology Confusion: "this compound" may refer to a metabolite of Disulfoton (e.g., a demethylated derivative). Alternatively, it could be a misspelling or misreferencing of DMSO or Disulfoton.
Recommendations
Verify the Compound Name: Confirm the correct nomenclature or structure of "this compound" through authoritative databases (e.g., PubChem, SciFinder).
Expand Literature Review :
- Search peer-reviewed journals for "this compound" or related terms.
- Investigate patents or regulatory filings for niche applications.
Leverage Disulfoton Data : If "this compound" is a structural analog, extrapolate insights from Disulfoton’s toxicological profile (e.g., cholinesterase inhibition, metabolic pathways) .
Hypothetical Comparison Table (Based on Disulfoton)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
